molecular formula C20H18N2O8S B2938608 dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate CAS No. 899758-26-0

dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate

Cat. No.: B2938608
CAS No.: 899758-26-0
M. Wt: 446.43
InChI Key: HYUVTNSBLUUHSW-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a complex organic compound with diverse potential in various scientific fields. The molecular structure of this compound exhibits unique chemical features that contribute to its versatility in chemical reactions and applications. Known for its stability and reactivity, it holds significant promise in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate typically involves multi-step organic reactions. Key steps include the condensation of appropriate intermediates, followed by functional group transformations to introduce the desired dioxido-3-oxobenzo isothiazol group. Common reagents such as acid chlorides, amines, and catalysts under controlled temperatures are often utilized to achieve optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production might involve optimized flow processes, where continuous reactions allow for higher efficiency and lower costs. Advanced techniques such as high-pressure reactors and automated systems can be used to maintain consistent reaction conditions, ensuring the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate undergoes various chemical reactions, including:

  • Oxidation: Where it may form oxidized derivatives that can be used as intermediates in other synthetic pathways.

  • Substitution: Particularly nucleophilic substitutions, given its electron-rich aromatic system.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: Like potassium permanganate or hydrogen peroxide.

  • Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

  • Catalysts: Acidic or basic catalysts depending on the reaction requirements.

Major Products

The primary products formed from these reactions often maintain the core structural integrity of the original compound, allowing for further functionalization and application in complex molecular syntheses.

Scientific Research Applications

Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate finds application in several research domains:

  • Chemistry: : As a building block in the synthesis of novel organic molecules and polymers.

  • Biology: : Potential as a probe in biochemical assays and studies of enzyme interactions.

  • Medicine: : Exploration as a drug precursor or intermediate in the development of pharmaceuticals with specific biological activities.

  • Industry: : Use in the production of high-performance materials and as a catalyst in various industrial chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application:

  • Molecular Targets and Pathways: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing biological pathways. Its reactive groups allow for binding to active sites or modulation of biochemical processes.

Comparison with Similar Compounds

When compared to other similar compounds, dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate stands out due to its unique combination of structural elements that confer specific chemical and physical properties:

  • Similar Compounds

    • Dimethyl terephthalate

    • 3-oxobenzo[d]isothiazol-2(3H)-yl derivatives

    • Dioxido-2(3H)-yl analogs

These compounds, while similar in some respects, do not necessarily exhibit the same level of versatility and reactivity, highlighting the uniqueness of this compound in research and industrial applications.

Conclusion

This compound presents a fascinating subject for scientific exploration, offering valuable insights and opportunities across a range of fields. Its synthesis, reactivity, and applications underscore its potential as a pivotal compound in advancing knowledge and technology.

Properties

IUPAC Name

dimethyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O8S/c1-11(22-18(24)14-6-4-5-7-16(14)31(22,27)28)17(23)21-15-10-12(19(25)29-2)8-9-13(15)20(26)30-3/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUVTNSBLUUHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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